HEC96719

FXR agonist TR-FRET assay Potency comparison

Researchers studying NASH often face limited efficacy and off-target effects with conventional FXR agonists. HEC96719 is a next-generation tricyclic FXR agonist delivering a 150-fold potency gain over GW4064 (EC50: 1.37 nM, TR-FRET) with preferential liver and intestinal enrichment. • Superior anti-fibrotic efficacy vs obeticholic acid in C57BL/6 fibrosis models (0.1-1 mg/kg, oral). • Liver/intestinal tissue selectivity minimizes systemic off-target FXR activation for cleaner pharmacological readouts. • ≥98% purity, batch-specific CoA; shipped ambient. For R&D only.

Molecular Formula C29H22Cl2N2O5
Molecular Weight 549.4 g/mol
Cat. No. B12405561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHEC96719
Molecular FormulaC29H22Cl2N2O5
Molecular Weight549.4 g/mol
Structural Identifiers
SMILESC1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=NC5=C(C=C4)OC6=C(CC57CC7)C=CC(=C6)C(=O)O
InChIInChI=1S/C29H22Cl2N2O5/c30-19-2-1-3-20(31)24(19)25-18(26(38-33-25)15-4-5-15)14-36-23-9-8-21-27(32-23)29(10-11-29)13-17-7-6-16(28(34)35)12-22(17)37-21/h1-3,6-9,12,15H,4-5,10-11,13-14H2,(H,34,35)
InChIKeyJZJOXLSYULKNLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HEC96719 Procurement Guide


HEC96719 (CAS: 2181834-03-5) is a novel, orally bioavailable, tricyclic farnesoid X receptor (FXR) agonist developed as a clinical candidate for non-alcoholic steatohepatitis (NASH) [1]. It was designed based on the structure of the prototypical nonsteroidal FXR agonist GW4064 . Preclinical characterization demonstrates its activity in activating FXR, inducing target gene expression (e.g., FGF15, BSEP), and showing preferential tissue distribution to the liver and intestine [REFS-1, REFS-3].

FXR pathway study fit Target engagement / gene expression
Liver-fibrosis model context In vivo anti-fibrotic endpoint research
Tissue-distribution research context Liver / intestine enrichment profiling

Why Generic FXR Agonists Cannot Substitute for HEC96719


Generic substitution of FXR agonists is not supported by evidence due to significant, quantifiable differences in potency, selectivity, tissue distribution, and efficacy [1]. While compounds like GW4064, obeticholic acid (OCA), and tropifexor all target FXR, their structural and pharmacological profiles lead to distinct in vivo outcomes [2]. HEC96719's tricyclic core confers a specific combination of high potency and liver/intestinal enrichment, which directly translates to superior efficacy in preclinical fibrosis models at lower doses compared to OCA [REFS-1, REFS-3]. This evidence-based differentiation is critical for researchers requiring a tool compound with a validated, high-efficacy profile in NASH pathology.

Attribute
HEC96719 Profile
Generic FXR Agonist Risk
Potency
High potency (EC50 1.37 nM)
GW4064-like potency may differ by >100-fold
Tissue Distribution
Dominant liver & intestine enrichment
Systemic distribution profile may shift target engagement
In Vivo Response
Greater fibrosis-area reduction vs OCA
Model-response context may not transfer directly

HEC96719 Technical Evidence


FXR Agonist Potency vs. GW4064

HEC96719 exhibits a 150-fold improvement in agonistic potency on FXR compared to the lead compound GW4064, as determined by a time-resolved fluorescence resonance energy transfer (TR-FRET) assay [1]. This direct head-to-head comparison in a standardized biochemical assay quantifies the significant potency advantage of the tricyclic scaffold.

FXR Agonist Potency
Head-to-head
EC50 = 1.37 nM
150-fold improvement vs GW4064
Reported potency context
TR-FRET assay
FXR agonist TR-FRET assay Potency comparison

In Vivo Anti-Fibrotic Efficacy vs. OCA

In a C57BL/6 mouse model of liver fibrosis, HEC96719 demonstrated superior efficacy in reducing fibrosis area compared to obeticholic acid (OCA), a clinically advanced FXR agonist [1]. After 4 weeks of once-daily oral dosing, HEC96719 at 0.1, 0.3, and 1 mg/kg resulted in greater reductions in fibrosis area than OCA at equivalent doses [1]. This is a direct in vivo comparison of anti-fibrotic activity.

Anti-Fibrotic Response
Head-to-head
Dose-dependent reduction in fibrosis area vs OCA
Greater response at 0.1, 0.3, and 1 mg/kg
Reported model-response context
C57BL/6 mouse fibrosis model; 4-week study
Anti-fibrotic Liver fibrosis In vivo comparison

Liver and Intestinal Enrichment

HEC96719 exhibits a favorable tissue distribution profile, with dominant enrichment in the liver and intestine [1]. This is a key differentiation from FXR agonists with broader systemic distribution, as it may contribute to improved efficacy and safety by concentrating the drug at its primary sites of action (liver and gut) while minimizing exposure in other tissues [1].

Tissue Distribution
Context-dependent
Dominant liver & intestinal enrichment
Relative to plasma concentration
Reported tissue-distribution context
Class-level inference; dose not specified
Tissue distribution Pharmacokinetics Liver targeting

HEC96719 Application Scenarios


Validating FXR Pathways in NASH

Use HEC96719 as a potent and selective FXR agonist to activate FXR and induce expression of its target genes (e.g., FGF15, BSEP) in cellular and in vivo models of NASH [1]. Its 150-fold potency improvement over GW4064 allows for clear, on-target effects at lower concentrations, reducing confounding off-target activities .

Comparative Efficacy vs. Obeticholic Acid

Employ HEC96719 in head-to-head in vivo studies with obeticholic acid to assess differences in anti-fibrotic efficacy, as demonstrated in the C57BL/6 liver fibrosis model [1]. This scenario is ideal for researchers investigating the translational potential of novel FXR agonists or seeking a more efficacious tool compound for NASH fibrosis reversal.

Liver-Selective Pharmacology in Metabolic Disease

Leverage HEC96719's favorable tissue distribution to the liver and intestine to study FXR-mediated effects on bile acid homeostasis, lipid metabolism, and inflammation specifically within the enterohepatic axis [1]. This minimizes confounding effects from activation of FXR in other tissues, providing a cleaner pharmacological readout.

Application
Selection Property
Validation Focus
Validating FXR Pathways in NASH
FXR target-engagement potency
FXR target gene expression (e.g., FGF15, BSEP)
Comparative Efficacy vs. Obeticholic Acid
In vivo anti-fibrotic response
Liver fibrosis area histology in mouse model
Liver-Selective Pharmacology
Liver/intestinal tissue enrichment
Enterohepatic axis biomarkers & bile acid homeostasis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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